4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromone derivatives.
Mechanism of Action
Target of Action
The compound “4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one” is also known as Lumefantrine . It is primarily used as an antimalarial agent in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Therefore, its primary targets are the erythrocytic stages of Plasmodium spp .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine affects the biochemical pathway of heme detoxification within the Plasmodium parasite. The parasite digests hemoglobin in its food vacuole, producing toxic heme. To detoxify the heme, the parasite biocrystallizes it to hemozoin (β-hematin). Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin .
Pharmacokinetics
It is known that the compound is administered in combination with artemether for improved efficacy .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 2-methyl-4-methoxydiphenylamine with 4-N, N-dibutylamino-2-hydroxy-2’-carboxybenzophenone under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromone derivatives.
Scientific Research Applications
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chromone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one can be compared with other chromone derivatives such as:
- 4-hydroxy-2H-chromen-2-one
- 7-methyl-2H-chromen-2-one
- 6-hydroxy-2H-chromen-2-one
Uniqueness
Properties
IUPAC Name |
4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSZDFOGKVCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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